Cnidilide

Description

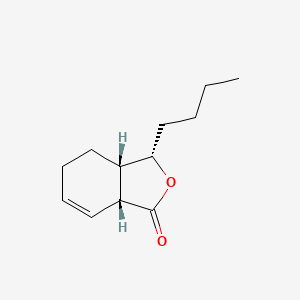

Structure

2D Structure

3D Structure

Properties

CAS No. |

3674-03-1 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(3S,3aS,7aR)-3-butyl-3a,4,5,7a-tetrahydro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,9-11H,2-4,6,8H2,1H3/t9-,10+,11-/m0/s1 |

InChI Key |

UXDIXFDKSPCUIX-AXFHLTTASA-N |

SMILES |

CCCCC1C2CCC=CC2C(=O)O1 |

Isomeric SMILES |

CCCC[C@H]1[C@H]2CCC=C[C@H]2C(=O)O1 |

Canonical SMILES |

CCCCC1C2CCC=CC2C(=O)O1 |

Other CAS No. |

3674-03-1 |

Synonyms |

3-butyl-3a,4,5,7a-tetrahydro-1(3H)-isobenzofuranone cnidilide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

Cnidilide is a naturally occurring alkylphthalide found primarily within specific genera of the Apiaceae family. Its distribution is not uniform and is concentrated in plants that have been used for centuries in traditional medicine.

The principal botanical source of this compound is Cnidium officinale Makino, a perennial herbaceous plant belonging to the Apiaceae family, which is widely distributed in East Asia. nih.govmdpi.com The rhizome of C. officinale is particularly rich in this compound and other related phthalides, which are major constituents of its essential oil. nih.govd-nb.info Research has consistently identified this compound as a key bioactive compound isolated from the roots and rhizomes of this plant. nih.gov Other related species within the Apiaceae family, such as Ligusticum porteri, also contain a high percentage of various phthalides, indicating a chemotaxonomic significance of this class of compounds within the family. nih.gov

Table 1: Botanical Sources of this compound and Related Phthalides in the Apiaceae Family

| Plant Species | Family | Primary Plant Part | Key Compounds |

|---|---|---|---|

| Cnidium officinale | Apiaceae | Rhizome, Roots | This compound, Ligustilide (B1675387), Senkyunolide |

| Apium graveolens | Apiaceae | Seeds, Stalk | 3-n-butylphthalide, Sedanenolide, Sedanolide (B190483) |

While Cnidium officinale is the most cited source of this compound, the broader class of phthalides is well-represented in other Apiaceae genera. A prominent example is Apium graveolens L., commonly known as celery. indexcopernicus.com The essential oil from celery seeds is characterized by a significant content of phthalides, which are responsible for its distinct aroma. indexcopernicus.compan.olsztyn.pl The main phthalides identified in celery are 3-n-butylphthalide, sedanenolide, and sedanolide. indexcopernicus.comphthalides.com Although the presence of this compound itself in Apium graveolens is not as prominently documented, the prevalence of structurally similar phthalides underscores a close biochemical relationship within the family. cabidigitallibrary.orgresearchgate.net These compounds are recognized as the major bioactive components in celery oil. iscientific.org

The presence of this compound in plants is not merely incidental; it serves specific ecological functions. As a secondary metabolite, this compound plays a role in the plant's defense mechanisms. Research has indicated that this compound possesses insecticidal activity, suggesting it helps protect Cnidium officinale from herbivorous insects. nih.gov This protective function is a common role for secondary metabolites in plants, which often evolve to deter pests and pathogens. The production of such compounds can be influenced by environmental stressors, indicating a dynamic role in the plant's interaction with its ecosystem.

Advanced Isolation and Purification Techniques

The extraction and purification of this compound from its natural botanical sources require a combination of sophisticated chemical techniques. These methods are designed to separate the target molecule from a complex mixture of other plant metabolites with high purity and efficiency.

Chromatography is the cornerstone of isolating this compound. The process typically begins with solvent extraction from the plant material, followed by multi-step chromatographic purification. d-nb.info

Column Chromatography : This is a fundamental technique used for the initial fractionation of the crude plant extract. researchgate.net The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. d-nb.inforesearchgate.net Solvents of increasing polarity are used to elute different compounds at different rates, allowing for the separation of fractions enriched with phthalides like this compound. cabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC) : For finer purification and quantification, Reverse-Phase HPLC (RP-HPLC) is widely employed. ijrti.orgdergipark.org.tr This method uses a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov It provides high resolution and is suitable for separating compounds within the enriched fractions obtained from column chromatography. nih.gov HPLC is also a critical tool for the quantitative analysis of this compound in various samples. mdpi.comnih.gov

Gas Chromatography (GC) : Due to the volatile nature of many phthalides, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is an effective analytical tool. nih.govpsu.edu This technique separates compounds based on their boiling points and interaction with the stationary phase in a gaseous state. It is particularly useful for analyzing the composition of essential oils from plants like C. officinale and A. graveolens to identify and quantify this compound and other volatile components. indexcopernicus.commdpi.com

Table 2: Overview of Chromatographic Techniques for this compound Isolation

| Technique | Principle | Stationary Phase (Example) | Mobile Phase (Example) | Application |

|---|---|---|---|---|

| Column Chromatography | Adsorption | Silica Gel | Gradient of n-hexane and ethyl acetate (B1210297) | Initial fractionation of crude extract |

| HPLC | Partition | C18 (Reversed-Phase) | Acetonitrile/Water mixture | High-resolution purification and quantification |

| GC | Partition | Fused silica capillary column | Inert Gas (e.g., Helium) | Analysis of volatile components in essential oils |

Following isolation, the definitive identification and structural elucidation of this compound are accomplished using spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular structure and composition of the purified compound.

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the isolated molecule with high accuracy. nih.gov When coupled with GC or HPLC, it allows for the identification of compounds as they are separated. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps in confirming the structure of this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful method for de novo structure elucidation of organic molecules. researchgate.net Techniques such as ¹H NMR and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule. researchgate.net Advanced 2D-NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity between atoms, allowing chemists to piece together the complete and unambiguous structure of this compound. researchgate.netshu.edu

Purity Assessment and Isolation Yield Optimization in Research Scale

Purity Assessment of this compound

After isolation, a rigorous assessment is necessary to confirm the purity of the this compound sample and to identify and quantify any potential impurities. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. A sample of the isolated this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound travels through a column packed with a stationary phase, and its separation from impurities is achieved based on differential partitioning between the mobile and stationary phases. A detector, commonly a UV detector, records the elution profile. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and the area under each peak is proportional to the concentration of the respective component, allowing for quantitative purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) offers a powerful method for determining the purity of organic compounds without the need for an identical reference standard. researchgate.net By integrating the signals in the ¹H NMR spectrum that are unique to this compound and comparing them to the integral of a certified internal standard of known concentration, the absolute purity of the this compound sample can be accurately determined. researchgate.net This method provides structural confirmation and quantification simultaneously.

Mass Spectrometry (MS): Coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides information about the mass-to-charge ratio of the isolated compound. This helps to confirm the molecular weight of this compound (194.27 g/mol ) and can reveal the presence of impurities with different molecular weights. nih.gov

The following table summarizes the primary techniques used for the purity assessment of this compound.

| Technique | Principle of Detection | Information Provided | Primary Use in Purity Assessment |

| HPLC | Differential partitioning between mobile and stationary phases, detected by UV absorbance. | Retention time, peak purity, and quantitative estimation of impurities. | Primary quantitative analysis of purity and detection of non-volatile impurities. |

| qNMR | Nuclear spin transitions in a magnetic field. | Structural confirmation and absolute quantification against an internal standard. | Accurate determination of molar purity and identification of structurally similar impurities. |

| LC-MS/GC-MS | Separation by chromatography followed by ionization and mass analysis. | Molecular weight confirmation and identification of co-eluting impurities. | Confirmation of identity and detection of trace impurities. |

Optimization of Isolation Yield

Maximizing the yield of this compound involves optimizing each step of the extraction and purification process. Key variables include the choice of solvent, extraction method, and purification parameters.

Solvent Selection and Extraction Method: The initial extraction from plant material, such as the rhizome of Cnidium officinale or the roots of Ligusticum striatum, is a critical step. nih.govnih.gov The choice of solvent is paramount and is based on the polarity of this compound. Solvents like ethanol, methanol, or dichloromethane (B109758) are often used. mdpi.comnih.gov To optimize the yield, researchers may perform small-scale extractions with a variety of solvents of differing polarities to determine the most efficient one for solubilizing this compound while leaving behind unwanted plant materials. plantarchives.org

Methods such as Soxhlet extraction, maceration, or supercritical fluid extraction (SFE) with CO₂ can be employed. mdpi.complantarchives.orgmdpi.com Optimization involves adjusting parameters like temperature, pressure (for SFE), and extraction time. For instance, a systematic study might compare the yield of this compound obtained from a 24-hour Soxhlet extraction versus a 48-hour maceration at room temperature.

Chromatographic Purification: Following initial extraction, the crude extract is subjected to chromatographic techniques to isolate this compound from other co-extracted compounds. Column chromatography is a standard method. Optimizing the yield in this step involves the careful selection of the stationary phase (e.g., silica gel) and the mobile phase (solvent system). A gradient elution, where the polarity of the solvent is gradually changed, is often used to separate compounds with different polarities effectively. The progress of the separation is monitored by techniques like Thin-Layer Chromatography (TLC) to identify the fractions containing the highest concentration of pure this compound. emu.edu.tr

The table below illustrates hypothetical optimization parameters for increasing this compound yield.

| Parameter | Variable | Objective | Example of Optimization |

| Extraction Solvent | Polarity (e.g., Hexane (B92381), Ethyl Acetate, Ethanol) | To selectively dissolve this compound while minimizing co-extraction of impurities. | Testing a range of solvents to find the one that provides the highest crude yield of the target compound. |

| Extraction Time | Duration of extraction (e.g., 12, 24, 48 hours) | To ensure complete extraction of this compound from the plant matrix without degradation. | Comparing the yield from different extraction durations to find the optimal time point. |

| Column Chromatography Mobile Phase | Solvent Gradient (e.g., Hexane:Ethyl Acetate ratio) | To achieve baseline separation of this compound from closely related impurities. | Running multiple small-scale columns with varying solvent gradients to find the one that yields the purest fractions with the least loss of product. |

By systematically evaluating and refining these parameters, researchers can significantly enhance the yield and purity of this compound, ensuring a sufficient and reliable supply for further scientific investigation.

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Precursors and Early Pathway Intermediates

The foundational structure of phthalides, including cnidilide, is believed to originate from the polyketide pathway. frontiersin.orgnih.gov This pathway utilizes simple acyl-CoA precursors, which undergo sequential condensation reactions to form a polyketide chain. Isotopic labeling experiments have provided evidence for the linkage of acetate (B1210297) units to form these polyketide intermediates in the biosynthesis of phthalides. researchgate.net

While the specific starter and extender units for this compound biosynthesis have not been definitively identified, it is proposed that a fatty acid synthase-like or polyketide synthase (PKS) enzyme initiates the process by assembling a linear polyketide chain. This chain then undergoes cyclization and subsequent modifications to form the characteristic phthalide (B148349) ring structure. Early intermediates in this pathway are likely highly reactive poly-β-keto chains that are stabilized by the enzymatic complex until cyclization occurs.

Enzymatic Transformations Involved in this compound Biosynthesis

The conversion of early polyketide intermediates into the final structure of this compound is orchestrated by a series of enzymatic transformations, primarily involving synthases and oxidoreductases.

Transcriptome and metabolome analyses of phthalide-producing plants have identified several candidate genes and enzyme families that are likely involved in their biosynthesis. frontiersin.org

Polyketide Synthases (PKSs): These enzymes are central to the formation of the phthalide backbone. wikipedia.org Type I and Type III PKSs are known to be involved in the biosynthesis of various plant polyketides. frontiersin.org In the context of phthalide biosynthesis, a PKS is responsible for catalyzing the iterative condensation of malonyl-CoA or other short-chain acyl-CoA esters to form the polyketide chain that will eventually cyclize to form the phthalide ring. syr.edu

Oxidoreductases: This broad class of enzymes plays a crucial role in the modification of the initial phthalide scaffold.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are key players in the diversification of secondary metabolites in plants. nih.gov In phthalide biosynthesis, CYPs are likely responsible for hydroxylation and other oxidative modifications of the phthalide ring and its side chains. mdpi.comnih.gov The specific regio- and stereoselectivity of these enzymes would contribute to the diversity of phthalides observed in nature.

Shikimate Dehydrogenase and Polyphenol Oxidase: Studies on Angelica sinensis have implicated these enzymes in the interconversion of different phthalides, such as the transformation of ligustilide (B1675387) to senkyunolide I. frontiersin.org While not directly forming the this compound structure, their involvement highlights the metabolic grid that can lead to a variety of phthalide derivatives. Heterologous expression of some of these enzymes in E. coli has been shown to increase the accumulation of specific phthalides, supporting their role in the biosynthetic pathway. frontiersin.org

Table 1: Proposed Key Enzymes in Phthalide Biosynthesis

| Enzyme Class | Proposed Function in Phthalide Biosynthesis | Supporting Evidence |

| Polyketide Synthase (PKS) | Formation of the polyketide backbone from acyl-CoA precursors. | Isotopic labeling studies and identification of PKS genes in transcriptome analyses of phthalide-producing plants. researchgate.netfrontiersin.org |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation and other oxidative modifications of the phthalide scaffold. | Identification of CYP genes in transcriptome analyses and their known role in secondary metabolite diversification. frontiersin.orgnih.gov |

| Shikimate Dehydrogenase | Potential involvement in the interconversion of different phthalides. | Transcriptome analysis of Angelica sinensis and increased phthalide accumulation in heterologous expression systems. frontiersin.org |

| Polyphenol Oxidase | Potential involvement in the interconversion of different phthalides. | Transcriptome analysis of Angelica sinensis and increased phthalide accumulation in heterologous expression systems. frontiersin.org |

Detailed mechanistic studies of the specific enzymes involved in this compound biosynthesis are still in their early stages. However, based on the known mechanisms of related enzymes, a general framework can be proposed.

The PKS-catalyzed reaction would proceed through a series of Claisen-type condensation reactions, with the growing polyketide chain attached to an acyl carrier protein (ACP) domain of the synthase. The length of the polyketide chain is determined by the number of condensation modules in the PKS. Following the final condensation, the polyketide chain is released and undergoes an intramolecular cyclization to form the phthalide ring.

Subsequent modifications by CYPs would involve the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. The mechanism typically involves a catalytic cycle with the heme cofactor of the P450 enzyme. The specific positioning of the phthalide substrate within the active site of the enzyme would dictate the site of hydroxylation.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound, as a secondary metabolite, is tightly regulated at the genetic and molecular level to respond to developmental cues and environmental stresses.

In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are often clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated expression of these genes. While BGCs for many other secondary metabolites have been identified, a specific BGC for this compound or other phthalides has not yet been definitively characterized. However, transcriptome analyses of Cnidium officinale and Ligusticum chuanxiong have revealed differentially expressed genes in the rhizomes, the primary site of phthalide accumulation, suggesting that the genes for this compound biosynthesis are likely among these. mdpi.comresearchgate.netresearchgate.net Further genomic and functional analyses are required to identify and confirm a this compound-specific BGC.

The expression of biosynthetic genes is controlled by a network of transcription factors that can be activated or repressed by various internal and external signals. Transcriptome studies of medicinal plants have identified numerous transcription factor families, such as MYB, bHLH, and WRKY, that are involved in regulating the biosynthesis of secondary metabolites. frontiersin.org It is highly probable that specific members of these families regulate the expression of the PKS and oxidoreductase genes involved in this compound biosynthesis.

Post-translational modifications of biosynthetic enzymes can also play a regulatory role by altering their activity, stability, or subcellular localization. While specific instances of post-translational control in this compound biosynthesis have not been reported, it is a common regulatory mechanism for metabolic pathways in plants.

In Vitro and Cell-Free Biosynthesis Studies of this compound

Currently, there is a notable gap in the scientific literature regarding dedicated in vitro and cell-free biosynthesis studies specifically for the compound this compound. While the general biosynthetic pathways for related phthalides in plants like Angelica sinensis have been investigated, detailed enzymatic and cell-free research focused solely on this compound is not extensively documented in publicly available research. frontiersin.org

Research into the broader category of phthalide biosynthesis suggests a complex series of enzymatic reactions. frontiersin.org Investigations into related compounds often utilize transcriptome and metabolite profiling to identify potential enzymes involved in the biosynthetic pathway. frontiersin.org These studies have identified enzymes such as shikimate dehydrogenase, polyphenol oxidase, and tyrosine decarboxylase as potentially involved in the accumulation of phthalides. frontiersin.org However, direct experimental evidence from in vitro assays or cell-free systems to elucidate the specific biosynthetic steps leading to this compound is limited.

The principles of cell-free synthetic biology are well-established for the biosynthesis of various natural products. nih.govmdpi.comnih.gov These systems offer a powerful platform for studying and engineering complex biosynthetic pathways by removing the constraints of a living cell. nih.govnih.gov They allow for the direct manipulation of enzymes, substrates, and reaction conditions to optimize the production of a target molecule. mdpi.com While these methodologies hold great promise for elucidating the biosynthesis of this compound, their specific application to this compound has not yet been detailed in available research.

Future research employing cell-free protein synthesis and pathway reconstitution could provide significant insights into the enzymatic machinery responsible for this compound formation. Such studies would likely involve the expression of candidate genes identified from plants known to produce this compound, such as Cnidium officinale, and the subsequent testing of their activity with potential precursor molecules in a controlled in vitro environment. mdpi.com

Chemical Synthesis Approaches and Strategies

Total Synthesis of Cnidilide and Stereoisomers

The total synthesis of this compound and its stereoisomers presents significant challenges, primarily due to the need for precise control over the formation of its stereocenters and the construction of the fused bicyclic system.

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a problem-solving method in organic synthesis that involves working backward from the target molecule to simpler, commercially available starting materials through a series of hypothetical disconnections airitilibrary.com. For complex molecules like this compound, this approach helps in identifying key synthetic disconnections and suitable precursor structures airitilibrary.comnih.gov.

A common approach in the retrosynthesis of phthalides, including this compound, often involves the construction of the γ-lactone ring on a pre-existing six-carbon cycle, or the concomitant formation of both the benzene (B151609) and γ-lactone rings mdpi.com. Key disconnections for this compound would typically target the bonds forming the lactone ring and the fused cyclohexane (B81311) ring, aiming to simplify the structure into readily accessible acyclic or simpler cyclic precursors. For instance, the constant goal of a retrosynthetic analysis is to reduce the molecule to similarly sized building blocks of lower or similar complexity, continuing until commercially available molecules are reached youtube.com.

Development of Stereoselective and Enantioselective Methodologies

The presence of multiple stereocenters in this compound necessitates the development of highly stereoselective and enantioselective methodologies to control the absolute and relative configurations of the final product and its stereoisomers. This compound itself is defined by its specific stereochemistry: (3S,3aS,7aR)-3-butyl-3a,4,5,7a-tetrahydro-3H-2-benzofuran-1-one nih.govwikidata.orguni.lucdutcm.edu.cn.

Studies on the stereoselective synthesis of related phthalides, such as neothis compound (B150609) (a stereoisomer of this compound), have been reported. For example, a highly stereoselective synthesis of racemic neothis compound was achieved via malonic acid as a starting material in a seven-step sequence tandfonline.com. This synthesis involved a stereoselective reaction of a hemiacetal intermediate with n-BuMgBr tandfonline.com. Another asymmetric synthesis of (-)-neothis compound established its absolute configuration as 3S, 3aR through an intramolecular Diels-Alder reaction researchgate.net.

While general synthetic strategies for 3-substituted phthalides have been developed, methods for achieving high stereoselectivity for this compound specifically are crucial mdpi.comontosight.ai. For instance, some synthetic methodologies for 3-substituted phthalides may yield racemic mixtures if stereochemical control is not incorporated mdpi.com. The ability to obtain optically pure enantiomers, often through techniques like chiral HPLC, is important, though challenging for some phthalide (B148349) derivatives mdpi.comresearchgate.net.

Semi-Synthesis of this compound from Related Natural Products

Semi-synthesis involves chemical modification of a readily available natural product to produce a more complex or desired compound. This compound is found alongside other phthalides in various plants, such as (Z)-ligustilide and butylidenephthalide (B10783142) researchgate.netmdpi.com. These related natural products could potentially serve as starting materials for the semi-synthesis of this compound.

Studies have described the anti-inflammatory activity of various natural phthalides, including (Z)-ligustilide and this compound, as well as some semi-synthetic derivatives researchgate.netmdpi.comnih.govresearchgate.net. This indicates that semi-synthetic routes are explored for phthalide compounds, likely to modify their properties or to access specific stereoisomers or analogs that are difficult to isolate directly from natural sources. For example, the chemical conversion of related products from this compound to other derivatives has been investigated researchgate.net.

Novel Methodologies Inspired by this compound Structure

The unique bicyclic lactone structure of this compound, with its specific arrangement of a five-membered lactone fused to a partially saturated six-membered ring, can inspire the development of novel synthetic methodologies. The challenges associated with its synthesis, particularly regarding stereocontrol, often drive innovation in synthetic chemistry.

New methodologies might focus on cascade cyclization reactions, novel catalytic systems for stereoselective transformations, or strategies that leverage the inherent reactivity of specific functional groups within a this compound-like scaffold acs.org. The field of phthalide synthesis, in general, has seen the development of various strategies, including those based on the construction of the γ-lactone or the concomitant formation of both rings mdpi.com. Furthermore, advancements in asymmetric synthesis, such as nickel-catalyzed stereoconvergent cross-coupling reactions, could be adapted for the enantioselective synthesis of chiral 3-aryl phthalides, which might inform future this compound synthesis nih.govresearchgate.net. The concept of "dynamic retrosynthetic analysis" involves perturbing the target molecule's structure to reveal shorter synthetic pathways, which could be applied to this compound to find more efficient routes shenvilab.org.

Molecular and Cellular Mechanistic Investigations of Biological Activities

Elucidation of Intracellular Signaling Pathways

Cyclic Nucleotide Metabolism (e.g., NO, PGE2)

Cnidilide demonstrates significant modulatory effects on cyclic nucleotide metabolism, primarily through its influence on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) pathways. Research indicates that this compound potently inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition leads to a subsequent decrease in the production of NO and PGE2. wikipedia.orgciteab.comresearchgate.net

Beyond its direct effects on iNOS and COX-2, this compound also reduces LPS-induced production and mRNA expression of key pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), in a dose-dependent manner. wikipedia.orgciteab.comresearchgate.net Mechanistically, this compound's anti-inflammatory properties are linked to the inactivation of activator protein-1 (AP-1) and nuclear factor-κB (NF-κB) pathways. wikipedia.orgciteab.comresearchgate.net Specifically, it has been observed that this compound inhibits the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) in RAW 264.7 macrophages, while not affecting extracellular signal-regulated kinase (ERK) phosphorylation. wikipedia.orgciteab.com Furthermore, this compound suppresses the transcriptional activity of AP-1 by reducing the phosphorylation and nuclear translocation of its components, c-Fos and c-Jun. citeab.comresearchgate.net It also attenuates LPS-induced transcriptional activity of NF-κB, which is accompanied by a parallel reduction in the phosphorylation of the p65 NF-κB subunit. researchgate.net

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Effect of this compound | Mechanism/Pathway | Source |

| Nitric Oxide (NO) | Decreased production | Inhibition of iNOS expression (protein & mRNA), iNOS promoter activity | wikipedia.orgciteab.comresearchgate.net |

| Prostaglandin E2 (PGE2) | Decreased production | Inhibition of COX-2 expression (protein & mRNA), COX-2 promoter activity | wikipedia.orgciteab.comresearchgate.net |

| IL-1β | Reduced production & mRNA expression | AP-1 and NF-κB inactivation | wikipedia.orgciteab.comresearchgate.net |

| IL-6 | Reduced production & mRNA expression | AP-1 and NF-κB inactivation | wikipedia.orgciteab.comresearchgate.net |

| TNF-α | Reduced production & mRNA expression | AP-1 and NF-κB inactivation | wikipedia.orgciteab.comresearchgate.net |

| p38 MAPK | Phosphorylation inhibited | Upstream of AP-1 and NF-κB | wikipedia.orgciteab.com |

| JNK | Phosphorylation inhibited | Upstream of AP-1 and NF-κB | wikipedia.orgciteab.com |

| AP-1 transcriptional activity | Inhibited | Reduced phosphorylation & nuclear translocation of c-Fos and c-Jun | citeab.comresearchgate.net |

| NF-κB transcriptional activity | Attenuated | Reduced phosphorylation of p65 NF-κB | researchgate.net |

Oxidative Stress Response and Antioxidant Mechanisms at the Cellular Level

This compound, as a constituent of Cnidium officinale extract, contributes to the plant's reported antioxidant properties. guidetopharmacology.orgnih.gov Oxidative stress, characterized by an imbalance between the production of oxidizing compounds and the detoxification by antioxidant defense systems, leads to increased reactive oxygen species (ROS) production and cellular damage. uclouvain.be Extracts from Cnidium officinale have been shown to protect against oxidative damage induced by hydrogen peroxide through their antioxidant effects. nih.gov Furthermore, compounds isolated from the aerial parts of C. officinale exhibit potent antioxidant activities, capable of rescuing neuronal cells from oxidative stress-induced injury. nih.gov While direct mechanistic details for this compound's specific antioxidant pathways (e.g., direct Nrf2 activation) are not explicitly detailed in the provided sources, its presence in extracts with proven antioxidant capabilities suggests its contribution to these cellular protective mechanisms. guidetopharmacology.orgnih.govnih.gov

Cellular Effects and Functional Consequences

Cell Cycle Progression and Apoptosis Induction in Research Models

Research indicates that this compound, as a major component of Cnidium officinale (CO) extract, plays a role in modulating cell cycle progression and inducing apoptosis in various research models. CO extract has been demonstrated to induce apoptotic cell death in human liver cancer HepG2 cells. wikidata.orgnih.gov This apoptotic effect is accompanied by significant changes in key regulatory proteins: the expression levels of caspase-3 and p53 are upregulated, while those of anti-apoptotic Bcl-2, and cell cycle-related proteins like CDK4 and cyclin D, are significantly downregulated. wikidata.orgnih.gov Specifically, the upregulation of cleaved caspase-3 expression is observed in a dose-dependent manner following CO extract treatment. wikidata.orgnih.gov These findings collectively suggest that CO extract, containing this compound, has the potential to induce apoptosis in HepG2 cells by suppressing the cell cycle, which subsequently leads to caspase-3 cleavage and activation of p53 signaling. wikidata.orgnih.gov this compound, along with other phthalides, is recognized for its multi-targeted antitumor activities, including the promotion of tumor cell apoptosis. cdutcm.edu.cnmetabolomicsworkbench.org

Modulation of Cellular Proliferation and Differentiation (mechanistic)

The influence of this compound on cellular proliferation has been observed, particularly in cancer cell models. The Cnidium officinale (CO) extract, which contains this compound, significantly reduced the viability of HepG2 cells. wikidata.org This reduction in viability is associated with the extract's ability to induce G0/G1 cell cycle arrest and diminish the cell population in the S phase, achieved through the suppression of CDK4 and cyclin D expression in HepG2 cells. wikidata.org In the context of broader antitumor activities, this compound and other phthalides from Cnidium officinale are noted for their ability to inhibit tumor metastasis and promote tumor cell apoptosis, which collectively contribute to the suppression of uncontrolled cell division and proliferation in cancer cells. cdutcm.edu.cnmetabolomicsworkbench.org While direct evidence for this compound's role in differentiation is not explicitly detailed in the provided search results, its mechanistic impact on cell cycle progression and its involvement in anti-inflammatory pathways (e.g., inhibition of p38 MAPK and JNK phosphorylation wikipedia.orgciteab.com, which are critical for cell survival and proliferation nih.gov) suggest potential indirect modulation.

Anti-Inflammatory Mechanisms in Cell Models (e.g., Macrophages, Hepatocytes)

This compound exhibits notable anti-inflammatory mechanisms across various cell models.

In Macrophages (RAW 264.7 cells): this compound effectively suppresses the inflammatory response induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages. It significantly reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). wikipedia.orgciteab.comresearchgate.netnih.govthegoodscentscompany.comuni.lu This inhibitory effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA levels, and by inhibiting their promoter activities. wikipedia.orgciteab.comresearchgate.net Furthermore, this compound decreases the LPS-induced production and mRNA expression of inflammatory cytokines including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) in a dose-dependent manner. wikipedia.orgciteab.comresearchgate.net The underlying molecular mechanisms involve the inactivation of activator protein-1 (AP-1) and nuclear factor-κB (NF-κB) signaling pathways. wikipedia.orgciteab.comresearchgate.net Specifically, this compound inhibits the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), while not affecting extracellular signal-regulated kinase (ERK) phosphorylation. wikipedia.orgciteab.com It also reduces the transcriptional activity of AP-1 by hindering the phosphorylation and nuclear translocation of c-Fos and c-Jun, and attenuates NF-κB transcriptional activity through a reduction in p65 NF-κB phosphorylation. citeab.comresearchgate.net

In Hepatocytes (Primary cultured rat hepatocytes): this compound has been identified as a constituent of Cnidium officinale extracts that possess anti-inflammatory activity in primary cultured rat hepatocytes. The ethyl acetate-soluble fraction of Cnidium officinale extract significantly suppressed NO production in interleukin (IL)-1β-treated hepatocytes without exhibiting cytotoxicity. However, when compared to other phthalides isolated from Cnidium officinale, such as senkyunolide A and (Z)-ligustilide, this compound demonstrated less potency in suppressing NO production in these hepatocyte models.

Cellular Permeability and Transport Mechanisms (e.g., Oral Bioavailability for research probes)

Information specifically detailing the cellular permeability and transport mechanisms of this compound, including its oral bioavailability for use as a research probe, was not found within the scope of the provided research findings.

High-Throughput Screening and Phenotypic Assays for Biological Mechanism Discovery

The elucidation of this compound's biological mechanisms has been significantly advanced through the application of phenotypic assays. These assays involve observing the effects of this compound on cellular responses to specific stimuli, thereby providing insights into its mode of action. Such methodologies are highly amenable to high-throughput screening, facilitating the rapid identification and characterization of compounds with desired biological profiles.

Inhibition of Pro-inflammatory Mediators: Detailed research has demonstrated that this compound effectively inhibits the production of several key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Studies have shown that this compound potently suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA levels. This inhibition subsequently leads to a reduction in the generation of nitric oxide (NO) and prostaglandin E2 (PGE2) wikipedia.orgwikipedia.org. Furthermore, this compound has been observed to reduce the LPS-induced production and mRNA expression of critical pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), in a dose-dependent manner wikipedia.orgwikipedia.org.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Effect of this compound | Reference |

| iNOS expression | Potently inhibited (protein and mRNA levels) | wikipedia.orgwikipedia.org |

| COX-2 expression | Potently inhibited (protein and mRNA levels) | wikipedia.orgwikipedia.org |

| Nitric Oxide (NO) | Decreased production | wikipedia.orgwikipedia.org |

| Prostaglandin E2 (PGE2) | Decreased production | wikipedia.orgwikipedia.org |

| IL-1β | Reduced production and mRNA expression (dose-dependent) | wikipedia.orgwikipedia.org |

| IL-6 | Reduced production and mRNA expression (dose-dependent) | wikipedia.orgwikipedia.org |

| TNF-α | Reduced production and mRNA expression (dose-dependent) | wikipedia.orgwikipedia.org |

Modulation of Signaling Pathways: Mechanistic investigations have further revealed that this compound exerts its anti-inflammatory effects by modulating crucial intracellular signaling pathways. It has been shown to inhibit the LPS-induced transcriptional activity of activator protein-1 (AP-1) by reducing the phosphorylation and nuclear translocation of its components, c-Fos and c-Jun wikipedia.orgwikipedia.org. Concurrently, this compound attenuates the transcriptional activity of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses. This attenuation is accompanied by a parallel reduction in the phosphorylation of p65 NF-κB, although its nuclear translocation remains unaffected wikipedia.orgwikipedia.org.

Further molecular analyses indicate that this compound inhibits the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and mitogen- and stress-activated protein kinase 1 (MSK-1), a downstream kinase in inflammatory signaling wikipedia.orgwikipedia.org. Additionally, the phosphorylation of c-Jun N-terminal kinase (JNK) is suppressed by this compound in a concentration-dependent manner. However, this compound does not inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in LPS-stimulated RAW 264.7 macrophages wikipedia.orgwikipedia.org. These findings collectively suggest that this compound's anti-inflammatory properties are mediated through the inhibition of the p38 MAPK, JNK, AP-1, and NF-κB pathways wikipedia.orgwikipedia.org.

Table 2: Effects of this compound on Key Signaling Pathways in LPS-stimulated RAW 264.7 Macrophages

| Signaling Pathway/Component | Effect of this compound | Reference |

| AP-1 transcriptional activity | Inhibited (by reducing c-Fos/c-Jun phosphorylation and nuclear translocation) | wikipedia.orgwikipedia.org |

| NF-κB transcriptional activity | Attenuated (with reduced p65 phosphorylation) | wikipedia.orgwikipedia.org |

| p38 MAPK phosphorylation | Inhibited | wikipedia.orgwikipedia.org |

| MSK-1 phosphorylation | Inhibited | wikipedia.orgwikipedia.org |

| JNK phosphorylation | Suppressed (concentration-dependent) | wikipedia.orgwikipedia.org |

| ERK phosphorylation | No inhibition | wikipedia.orgwikipedia.org |

Relevance to High-Throughput Screening: The methodologies employed to investigate this compound's mechanisms, such as measuring the production of inflammatory mediators and the activation of signaling pathways in cellular models, are highly adaptable to high-throughput screening (HTS) platforms. While specific HTS data solely for this compound may not be extensively detailed in public domain research, the broader context of phthalide (B148349) research highlights the utility of HTS. For instance, related phthalides like neothis compound (B150609) have been successfully identified as selective human monoamine oxidase B (hMAO-B) inhibitors through high-throughput at-line nanofractionation screening platforms utilizing extracts from Chuanxiong Rhizoma thegoodscentscompany.com. This demonstrates the efficacy of HTS in discovering novel bioactive compounds from complex natural product libraries, including those structurally related to this compound. Furthermore, phenotypic assays in models such as B16-F10 melanoma cells and zebrafish embryos have been used to evaluate the antimelanogenesis activity of neothis compound, showcasing the broad applicability of these screening methods for diverse biological activities sigmaaldrich.com. The use of zebrafish models, in particular, is advantageous for HTS due to their low cost, short life cycle, and ease of experimental operation, further underscoring their potential in exploring the activities of compounds like this compound and other natural products wikidata.org.

Structure Activity Relationship Sar Studies of Cnidilide and Its Analogs

Design and Synthesis of Cnidilide Analogs and Derivatives

The investigation into the SAR of this compound often involves the design and synthesis of various analogs and derivatives. This approach allows for systematic alterations to the core structure and side chains, enabling researchers to pinpoint critical structural features responsible for specific biological activities. While specific detailed synthetic schemes for this compound analogs are broad, the literature indicates efforts in creating semi-synthetic derivatives of related phthalides, such as (Z)-ligustilide, to explore their anti-inflammatory potential.

Systematic modifications of the phthalide (B148349) core structure are a primary strategy in SAR studies of this compound. A common focus involves the alkyl residues, particularly at the C-3 position of the phthalide ring. Many biologically active phthalides, including this compound and (Z)-ligustilide, are characterized by the presence of one or two alkyl substituents at C-3. For instance, butylphthalide (B1668128) (NBP), another phthalide, undergoes metabolism to hydroxylated forms like 3-OH-NBP and 10-OH-NBP, which can be viewed as structural modifications influencing its activity. Studies on butylidenephthalide (B10783142) analogs have also explored the impact of alkylidene side chains on hydroxylated phthalide ring moieties. The absence of reported data on 3-aryl derivatives in the context of anti-inflammatory activity suggests that alkyl substitutions are a more prevalent and studied area for enhancing activity within this chemical class.

The nature of the side chain and the stereochemistry of this compound and its analogs play significant roles in their biological activity. As an alkylphthalide, the alkyl side chain is integral to this compound's properties nih.gov.

The importance of stereochemistry is evident when comparing this compound with its structural analog, sedanolide (B190483). Despite subtle structural differences, the (3S,3aS) configuration of sedanolide is critical for its biological activity. Similarly, ligustilide (B1675387) exists as Z- and E-isomers (Z-ligustilide and E-ligustilide) due to an extracircular double bond, with Z-ligustilide being less stable. These isomeric forms often exhibit distinct biological profiles, highlighting the impact of geometric isomerism on activity. Early research by Nagai and Mitsuhashi also delved into the stereochemistry of 3-butylhydrophthalides, which is directly relevant to understanding the stereochemical nuances of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. This method is applied to this compound and its analogs to predict and understand their pharmacological profiles. QSAR studies typically involve the use of various molecular descriptors, including 1D, 2D, and 3D representations of the molecules, to build predictive models. Common statistical techniques employed in QSAR modeling include multiple linear regression, multiple nonlinear regression, and artificial neural networks. The reliability and predictive power of these QSAR models are rigorously assessed through validation methods such as external validation, leave-one-out cross-validation, and Y-randomization tests. For instance, QSAR studies have been performed on natural products like sesquiterpene lactones to model their binding affinities to enzymes, demonstrating the applicability of this methodology to natural compound SAR.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry, particularly molecular docking and molecular dynamics simulations, is instrumental in elucidating the SAR of this compound and its derivatives by providing insights into their interactions with biological targets at an atomic level.

Both ligand-based and structure-based design principles are employed in the computational elucidation of SAR for this compound. Ligand-based design focuses on correlating the biological activity with the molecular features of the compounds themselves, often through the use of molecular descriptors in QSAR models. This approach is particularly useful when the structure of the biological target is unknown.

Conversely, structure-based design leverages the known three-dimensional structures of target proteins to predict and analyze ligand-binding modes. Molecular docking, a key technique in structure-based design, involves simulating the binding of a ligand to a receptor's active site. For example, molecular docking studies have been performed on (3S,3aR)-neothis compound, an analog of this compound, to Mus musculus tyrosinase. These studies revealed specific interactions, including van der Waals forces with hydrophobic amino acids (Gly389, Asn378, Thr391, Ser394, His404, His192) and hydrogen bonds formed by the γ-lactone moiety and carbonyl group with His377 and His215, respectively, along with coordination bonds with copper ions. Such detailed insights into binding interactions are crucial for designing mechanistic probes and optimizing compound activity. Molecular docking is also used to investigate inhibition mechanisms and binding modes using X-ray crystal structures of enzymes, such as hMAO-B.

Molecular dynamics (MD) simulations extend the insights gained from molecular docking by simulating the time-dependent behavior of molecular systems, allowing for the exploration of ligand-receptor binding conformations and dynamics. MD simulations are employed to predict and optimize the conformations of molecules as they bind to target proteins. In the context of this compound and its analogs, MD simulations have been used to investigate the binding modes and inhibition mechanisms of compounds like sedanolide and neothis compound (B150609) with hMAO-B. These simulations provide detailed information, including root mean square deviations (RMSDs), covariance matrix diagrams, and free-energy landscape diagrams, which help in understanding the stability and dynamics of the ligand-receptor complex. Furthermore, MD simulations can reveal structural changes around the active site of proteins upon ligand binding and can be used to elucidate inhibition mechanisms.

Advanced Analytical Methodologies in Cnidilide Research

Quantitative Analysis of Cnidilide in Complex Biological Matrices for Research

The precise quantification of this compound in complex biological matrices is essential for understanding its distribution, metabolism, and potential research applications. This requires robust and sensitive analytical techniques capable of handling the complexity of biological samples.

LC-MS/MS and GC-MS Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the detection and quantification of this compound and related phthalides in various biological and botanical samples. This compound, along with other phthalides, is a known constituent of plants such as Cnidium officinale and Ligusticum chuanxiong (Chuanxiong) jst.go.jpresearchgate.netmdpi.comresearchgate.netmdpi.comrjpponline.org.

GC-MS has been effectively employed to detect and measure the content of this compound in extracts, for instance, from the rhizome of Cnidium officinale jst.go.jp. A study quantified this compound in fraction A of Cnidium officinale extract, revealing a content of 7.909% jst.go.jp.

| Compound | Matrix (Fraction A of Cnidium officinale extract) | Content (%) |

|---|---|---|

| This compound | Dry weight of fraction A | 7.909 jst.go.jp |

High-Performance Liquid Chromatography (HPLC) coupled with various mass spectrometry techniques, such as HPLC-DAD-ESI-MS/MS and HPLC-TOF/MS, serves as a powerful approach for profiling and identifying both targeted and non-targeted components, including phthalides like this compound, in complex traditional Chinese medicine (TCM) formulas such as Si-Wu-Tang researchgate.netmdpi.comresearchgate.netasianpubs.orgnih.gov. These methods are capable of identifying phthalides based on their quasi-molecular ions, with characteristic fragmentation patterns often involving losses of H2O (18 Da) and CO (28 Da) asianpubs.org.

For instance, in the chemical profiling of Tianshu Capsule, a preparation derived from Ligusticum chuanxiong, advanced LC-DAD-MSn and LC-DAD-ESI-IT-TOF/MS analyses identified this compound (C12H18O2) with a protonated molecular ion [M+H]+ at m/z 195.1372 nih.gov.

| Compound Name | Molecular Formula | Quasi-molecular Ion ([M+H]+) (m/z) | Accurate Mass (m/z) | Fragmentation Ions (m/z) |

|---|---|---|---|---|

| This compound | C12H18O2 | 195.1372 nih.gov | 195.1380 nih.gov | 177.1323 [M+H-H2O]+, 149.1340 [M+H-H2O-28]+ nih.gov |

Furthermore, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) represents an advanced technology for rapid chemical profiling of medicinal plants. This technique offers improved retention time reproducibility, enhanced resolution, and increased sensitivity, while providing accurate mass values for analytes, making it highly suitable for analyzing secondary metabolites like this compound snu.ac.kr.

Method Validation and Standardization for Research Applications

Method validation is a critical step in quantitative analysis to ensure the reliability, accuracy, and consistency of research findings in complex biological matrices. Key validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) nih.govresearchgate.netnih.gov.

For example, analytical methods developed for various matrices often demonstrate good linearity, with correlation coefficients (r²) typically ranging from 0.9992 to 0.9999. High accuracy (e.g., 93.1–110.2%) and good precision (e.g., 1.1–8.1%) are also consistently achieved, aligning with established validation guidelines researchgate.net. While these examples may refer to other compounds, they illustrate the rigorous standards applied to LC-MS/MS methods for quantification in biological samples nih.gov. A validated HPLC-ESI-MS/MS method for a related coumarin, cnidilin, and its metabolites in rat plasma successfully underwent full validation for linearity, precision, accuracy, LOD, and LOQ, proving its applicability in metabolism studies nih.gov.

Metabolomic Profiling and Identification of this compound Metabolites in Research Models

Metabolomics, the large-scale study of metabolites within a biological system, is an invaluable tool for evaluating the chemical profiles and distinctiveness of natural products and for understanding the correlation between genotype and phenotype profiles typeset.ioresearchgate.netfrontiersin.org.

Untargeted metabolomic approaches, frequently employing reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS), are utilized to generate comprehensive metabolic fingerprints of samples typeset.ioresearchgate.net. In such studies, this compound has been identified as a significant chemical marker. For instance, it serves as a distinguishing marker in the metabolomic differentiation of Coffea arabica samples from Coffea canephora, highlighting its presence and potential role as an endogenous metabolite or a marker of specific biological systems typeset.ioresearchgate.netdntb.gov.ua.

The Human Metabolome Database (HMDB) lists this compound (HMDB0302259) as an expected, though not yet quantified, metabolite. Its presence in wild celery suggests its potential utility as a biomarker for the consumption of this food product hmdb.ca. Metabolite identification in LC-MS-based metabolomics is often assessed using confidence levels, with the highest confidence assigned to compounds identified with robust analytical data typeset.io.

Application of Advanced NMR and Mass Spectrometry for Mechanistic Elucidation (e.g., protein-ligand interactions)

Advanced NMR spectroscopy and mass spectrometry are crucial for elucidating the mechanisms of action of compounds like this compound, particularly in the context of their interactions with biological targets such as proteins.

NMR spectroscopy is a powerful technique for characterizing both the structural and mechanistic aspects of protein-ligand interactions, including those involving intrinsically disordered proteins nih.govresearchgate.netscience.gov. Changes observed in the resonance lineshapes within two-dimensional NMR spectra upon titration with a ligand can yield rich information regarding structural alterations in the protein, as well as the thermodynamics, kinetics, and microscopic association mechanisms of the interaction nih.gov. While direct examples of this compound's specific protein-ligand interactions elucidated solely by NMR are not extensively detailed in current literature, the principles and methodologies are directly applicable to such mechanistic investigations nih.govresearchgate.netbas.bg.

Mass spectrometry, especially high-resolution variants like UPLC-Q-TOF-MS/MS, is fundamental for identifying and characterizing chemical constituents and their fragmentation pathways asianpubs.orgnih.govacs.org. This information is indispensable for understanding how this compound might be metabolized or transformed in biological systems, and for inferring potential interaction products. For phthalides, including this compound, characteristic mass fragmentation patterns often include the loss of water (18 Da) and carbon monoxide (28 Da) asianpubs.org. This data is vital for confirming the identity of parent compounds and their potential metabolites during mechanistic studies. Ultrahigh-performance liquid chromatography coupled with Q-Exactive HF mass spectrometry (UHPLC-Q-Exactive HF/MS) is also employed to confirm the presence of active compounds in extracts, serving as a prerequisite for detailed mechanistic investigations acs.org.

In Situ and Imaging Techniques for Cellular Localization and Target Engagement Studies

In situ and advanced imaging techniques are increasingly vital for directly observing drug-target interactions at a cellular resolution within intact tissues, thereby overcoming limitations inherent in conventional in vitro or bulk in vivo methods nih.gov.

Clearing-assisted tissue click chemistry (CATCH) is an innovative platform that enables specific and robust in situ fluorescence imaging of target-bound drug molecules with subcellular resolution. This capability allows for the precise identification of target cell types within complex biological environments nih.gov. Such approaches can reveal detailed anatomical distributions of compounds, identify predominant cellular targets, and illustrate dose-dependent shifts in target engagement across various tissue, cellular, and even subcellular compartments nih.gov. While specific studies employing these techniques for this compound were not identified, the methodologies provide a powerful framework for future research aimed at understanding this compound's precise cellular localization and its engagement with specific molecular targets within biological systems.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Mechanistic Discoveries

Cnidilide, a naturally occurring alkylphthalide found in plants like Cnidium officinale, has been extensively studied for its pharmacological properties, including antispasmodic and sedative effects. wikipedia.orgiarc.fr A major focus of research has been its potent anti-inflammatory capabilities. This compound effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. wikipedia.orgiarc.frnih.gov This anti-inflammatory action is mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both protein and mRNA levels, as well as their promoter activities. wikipedia.orgiarc.frnih.gov

Furthermore, this compound has been shown to reduce the LPS-induced production and mRNA expression of key pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), in a dose-dependent manner. wikipedia.orgiarc.frnih.gov Mechanistically, this compound exerts its anti-inflammatory effects by inhibiting the transcriptional activity of activator protein-1 (AP-1) through reduced phosphorylation and nuclear translocation of c-Fos and c-Jun. wikipedia.orgiarc.frnih.gov It also attenuates the transcriptional activity of nuclear factor-κB (NF-κB) by decreasing the phosphorylation of p65 NF-κB. wikipedia.orgiarc.frnih.gov Beyond these pathways, this compound inhibits the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and its downstream kinase, mitogen- and stress-activated protein kinase 1 (MSK-1). It also suppresses c-Jun N-terminal kinase (JNK) phosphorylation, although it does not affect extracellular signal-regulated kinase (ERK) phosphorylation in LPS-stimulated RAW 264.7 macrophages. wikipedia.orgiarc.frnih.gov

Beyond its anti-inflammatory profile, this compound has demonstrated other significant biological activities. It possesses insecticidal properties. wikipedia.org Additionally, research has indicated that this compound, alongside other phthalides like ligustilide (B1675387) and senkyunolide, exhibits a centrally acting muscle relaxant effect by depressing the crossed extensor reflex in anesthetized rats, suggesting a central mechanism of action rather than a peripheral curare-like effect. foodb.ca As a bioactive component of Ligusticum chuanxiong Hort., this compound has also been implicated in protective effects against myocardial ischemia. researchgate.net

Identification of Unexplored Research Avenues and Knowledge Gaps

Despite significant progress in understanding this compound's anti-inflammatory capacity and molecular mechanisms, a comprehensive understanding of how it fully inhibits inflammation in LPS-induced cells warrants further investigation. wikipedia.orgfishersci.ca More broadly within phthalide (B148349) research, a unified consensus on the exact mechanisms of action for many compounds remains to be fully elucidated, which is crucial for accurately assessing their safety and efficacy. nih.govwikipedia.org

Challenges persist in the development of in situ analytical techniques for detecting trace amounts of phthalides in complex biological matrices, which could hinder comprehensive pharmacokinetic and pharmacodynamic studies. hznu.edu.cn While structural analogs like sedanolide (B190483) have shown potential, their full mechanisms of action and therapeutic applications also require further exploration, a knowledge gap that extends to this compound and other related phthalides. thegoodscentscompany.com Additionally, there are still gaps in research concerning how high glucose levels might exacerbate LPS-induced inflammatory responses in cells, and how this compound's anti-inflammatory actions might be modulated in such contexts. researchgate.netnih.gov

Methodological Advancements and Challenges in Phthalide Research

The study of phthalides, including this compound, relies on a spectrum of advanced methodologies for their extraction, isolation, characterization, and synthesis.

Extraction and Isolation: The initial steps involve pre-washing, grinding, and drying of plant materials to obtain homogeneous samples. The choice of solvent is critical, with non-polar phthalides typically extracted using hexane (B92381) or petroleum ether, and polar phthalides requiring solvents such as ethanol, chloroform, methanol, or ethyl-acetate. nih.gov Common isolation techniques include column chromatography, often utilizing silica (B1680970), alumina, or LH-20 as adsorbents, as well as thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov

Characterization: Historically, phthalides were characterized using basic techniques like melting points, boiling points, saponification, UV spectroscopy, and hydrolysis. The advent of modern analytical tools such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray crystallography has significantly streamlined and enhanced the accuracy of phthalide characterization. nih.govontosight.ai GC-MS, in particular, is recognized for its simplicity, rapidity, and high sensitivity in analyzing phthalide compositions. sigmaaldrich.comthegoodscentscompany.com HPLC is also widely employed for fingerprinting and identifying bioactive components within complex mixtures. researchgate.netmetabolomicsworkbench.org

Synthesis: Recent advancements in organic synthesis methodologies for phthalides emphasize the development of novel and efficient chemical reactions. These include the strategic use of transition metal catalysts, bio-inspired processes, and asymmetric synthesis techniques to achieve high selectivity in the production of complex phthalide structures. nih.gov However, a significant challenge in phthalide synthesis lies in the creation of non-racemic chiral molecules from achiral precursors, which necessitates precise control over stereochemistry during the reaction process. ontosight.ai

Analytical Challenges: Despite these advancements, several analytical challenges persist in phthalide research. There is a notable scarcity of comprehensive toxicity data for a broad range of phthalides, which impedes thorough risk assessment and understanding of their biological impact. Furthermore, the development of more efficient, environmentally friendly, and portable analytical techniques for on-site detection of trace phthalides in various matrices remains an ongoing challenge. hznu.edu.cn The delicate selection of appropriate chiral enantioselective columns and elution systems is also a critical consideration in chiral HPLC analysis, impacting the accurate separation and quantification of enantiomers. ontosight.ai

Prospects for this compound as a Biochemical Probe or Lead Compound in Chemical Biology Research

This compound's well-documented potent anti-inflammatory properties, particularly its ability to modulate key inflammatory signaling pathways such as AP-1, NF-κB, p38 MAPK, and JNK, position it as a compelling candidate for development as a biochemical probe. wikipedia.orgiarc.frnih.gov Its capacity to interfere with fundamental cellular processes involved in inflammation makes it a valuable tool for dissecting complex biological pathways and understanding disease mechanisms.

Beyond its anti-inflammatory effects, the reported antispasmodic and sedative activities of this compound further enhance its appeal for chemical biology research, suggesting potential applications in studying muscle physiology and neurological processes. wikipedia.orgiarc.fr Originating from traditional Chinese medicines like Ligusticum chuanxiong Hort., which have a long history of use in treating cardiovascular diseases, this compound's demonstrated protective effects against myocardial ischemia highlight its promise as a lead compound for the development of novel cardiovascular therapeutics. researchgate.netnih.gov The natural origin of this compound underscores the rich potential of plant-derived compounds for medicinal applications. thegoodscentscompany.com

To fully realize this compound's potential as a biochemical probe or lead compound, further in-depth studies are essential to comprehensively elucidate its mechanisms of action, pharmacokinetics, and pharmacodynamics. thegoodscentscompany.com The application of advanced methodologies, such as network pharmacology and molecular docking, can significantly accelerate this process by identifying potential molecular targets and pathways, thereby streamlining the drug discovery and development pipeline for this compound and its derivatives. wikipedia.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.